

EGFR-IN-102 discovery and development history

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Compound of Interest		
Compound Name:	EGFR-IN-102	
Cat. No.:	B10831028	Get Quote

An In-Depth Guide to the Discovery and Development of a Novel EGFR Inhibitor: A Representative Case Study

Introduction

The Epidermal Growth Factor Receptor (EGFR) is a critical signaling protein involved in cell growth and proliferation.[1][2] Dysregulation of EGFR signaling, often due to mutations, is a key driver in the development and progression of various cancers, particularly non-small cell lung cancer (NSCLC).[3][4][5] This has made EGFR an attractive target for anticancer therapies.[5] This technical guide provides a comprehensive overview of the discovery and development process of a representative, potent, and selective EGFR inhibitor. While specific data for a compound designated "EGFR-IN-102" is not publicly available, this document will use this placeholder to illustrate the typical journey from initial discovery to preclinical and clinical evaluation, based on established scientific principles and data from analogous EGFR inhibitors.

Two primary classes of drugs that target EGFR are monoclonal antibodies, which bind to the extracellular domain, and small-molecule tyrosine kinase inhibitors (TKIs), which target the intracellular kinase domain.[6][7] This guide will focus on the development of a novel TKI.

Discovery and Lead Optimization

The discovery of a new EGFR inhibitor typically begins with the identification of a lead compound that demonstrates inhibitory activity against the EGFR kinase domain. This process often involves high-throughput screening of large chemical libraries or structure-based drug design.



Initial Screening and Hit Identification

The initial phase focuses on identifying "hits"—compounds that show activity against the target. A common method is a biochemical kinase assay.

Experimental Protocol: EGFR Kinase Assay

- Objective: To measure the ability of test compounds to inhibit the phosphorylation of a substrate by the EGFR kinase domain.
- Materials: Recombinant human EGFR kinase domain, ATP, a suitable peptide substrate (e.g., poly(Glu, Tyr) 4:1), test compounds, and a detection system (e.g., ADP-Glo™ Kinase Assay).
- Procedure:
 - The EGFR enzyme is incubated with the test compound at various concentrations.
 - The kinase reaction is initiated by adding ATP and the peptide substrate.
 - The reaction is allowed to proceed for a specified time at a controlled temperature.
 - The reaction is stopped, and the amount of product (phosphorylated substrate or ADP) is quantified.
 - The percentage of inhibition is calculated relative to a control without the inhibitor.
 - IC50 values (the concentration of inhibitor required to reduce enzyme activity by 50%) are determined by fitting the dose-response data to a suitable equation.

Lead Optimization

Once hits are identified, medicinal chemistry efforts are employed to synthesize analogs with improved potency, selectivity, and drug-like properties (ADME - absorption, distribution, metabolism, and excretion). This iterative process involves synthesizing new chemical entities and evaluating them in a panel of assays.

Table 1: Representative Data from Lead Optimization



Compoun d ID	EGFR WT IC50 (nM)	EGFR L858R IC50 (nM)	EGFR T790M IC50 (nM)	Kinase Selectivit y Score	Cell Permeabi lity (Papp)	Microsom al Stability (t1/2, min)
Hit-001	250	150	>10000	0.2	Low	<5
Lead-010	50	20	5000	0.5	Moderate	15
EGFR-IN- 102	10	2	15	0.9	High	>60

WT: Wild-Type, L858R & T790M: Common EGFR mutations.

Preclinical Development

Promising lead compounds, such as our representative **EGFR-IN-102**, advance to preclinical development, which involves in-depth in vitro and in vivo studies to assess their efficacy and safety.

In Vitro Cellular Assays

These assays evaluate the effect of the inhibitor on cancer cells harboring different EGFR mutations.

Experimental Protocol: Cell Proliferation Assay (MTT Assay)

- Objective: To determine the effect of the inhibitor on the viability and growth of cancer cell lines.
- Materials: NSCLC cell lines (e.g., HCC827 with EGFR exon 19 deletion, H1975 with L858R/T790M mutations), cell culture medium, MTT reagent, and a spectrophotometer.
- Procedure:
 - Cells are seeded in 96-well plates and allowed to adhere overnight.
 - The cells are treated with serial dilutions of the test compound for 72 hours.



- The MTT reagent is added to each well and incubated to allow the formation of formazan crystals by viable cells.
- The formazan crystals are dissolved, and the absorbance is measured to determine the number of viable cells.
- GI50 values (the concentration required to inhibit cell growth by 50%) are calculated.

Table 2: In Vitro Cellular Activity of EGFR-IN-102

Cell Line	EGFR Status	GI50 (nM)
A549	WT	1500
HCC827	del E746-A750	5
H1975	L858R, T790M	25

In Vivo Efficacy Studies

The efficacy of the compound is then tested in animal models, typically mice with implanted tumors (xenografts) derived from human cancer cell lines.

Experimental Protocol: Xenograft Tumor Model

- Objective: To evaluate the anti-tumor activity of the inhibitor in a living organism.
- Materials: Immunocompromised mice (e.g., nude mice), NSCLC cells (e.g., H1975), the test compound formulated for administration (e.g., oral gavage), and calipers for tumor measurement.

Procedure:

- Tumor cells are injected subcutaneously into the flank of the mice.
- Once tumors reach a palpable size, mice are randomized into vehicle control and treatment groups.
- The test compound is administered daily at one or more dose levels.



- Tumor volume and body weight are measured regularly.
- At the end of the study, tumors are excised and may be used for further analysis (e.g., biomarker studies).

Signaling Pathway Analysis

To confirm the mechanism of action, the effect of the inhibitor on EGFR signaling pathways is investigated.

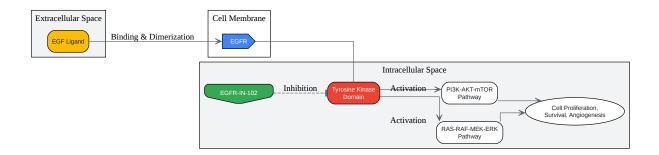
Experimental Protocol: Western Blotting for Phospho-EGFR

- Objective: To assess the inhibition of EGFR phosphorylation in treated cells.
- Materials: Cancer cells, the test compound, lysis buffer, antibodies against total EGFR and phosphorylated EGFR (p-EGFR), and a western blot imaging system.
- Procedure:
 - Cells are treated with the inhibitor for a short period (e.g., 2 hours).
 - Cells are lysed to extract proteins.
 - Protein concentrations are determined, and equal amounts are separated by gel electrophoresis.
 - Proteins are transferred to a membrane, which is then incubated with primary antibodies against total EGFR and p-EGFR, followed by secondary antibodies.
 - The protein bands are visualized and quantified to determine the extent of p-EGFR inhibition.

Visualizing the Mechanism and Workflow EGFR Signaling Pathway

The following diagram illustrates the EGFR signaling cascade and the point of intervention for a TKI like **EGFR-IN-102**.





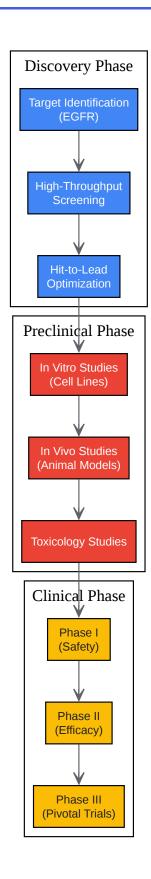
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Caption: EGFR signaling pathway and TKI inhibition.

Drug Discovery and Development Workflow

This diagram outlines the typical workflow from target identification to clinical trials.





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